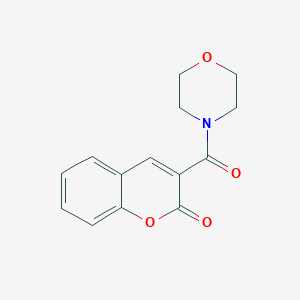

3-(Morpholinocarbonyl)coumarin

Übersicht

Beschreibung

3-(Morpholinocarbonyl)coumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties. The addition of a morpholinocarbonyl group to the coumarin structure enhances its potential therapeutic applications, particularly in the context of neurodegenerative diseases like Alzheimer’s disease.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholinocarbonyl)coumarin typically involves the reaction of coumarin with morpholine and a carbonylating agent. One common method is the reaction of 3-hydroxycoumarin with morpholine in the presence of a carbonylating agent such as phosgene or triphosgene. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable .

Analyse Chemischer Reaktionen

3.1. Nucleophilic Substitution Reactions

The morpholinocarbonyl group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles. This property is particularly useful in synthesizing more complex derivatives.

-

Example Reaction : The reaction of 3-(Morpholinocarbonyl)coumarin with amines can yield amide derivatives, which may possess enhanced biological activity.

3.2. Electrophilic Aromatic Substitution

Due to the electron-rich nature of the coumarin ring, electrophilic aromatic substitution reactions are common. The presence of the morpholinocarbonyl group can direct electrophiles to specific positions on the aromatic ring.

-

Example Reaction : Bromination or nitration can be achieved under mild conditions, leading to functionalized coumarin derivatives suitable for further transformations.

Table 2: Examples of Electrophilic Substitution Reactions

| Electrophile | Reaction Conditions | Product |

|---|---|---|

| Bromine | Acetic acid, reflux | Brominated coumarin |

| Nitric acid | Concentrated sulfuric acid | Nitro-coumarin |

Table 3: Biological Activity of Coumarin Derivatives

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Antioxidant | 0.09-0.12 | |

| Brominated derivative | Anticancer (PC3 cells) | 18.97 |

Wissenschaftliche Forschungsanwendungen

Synthesis of 3-(Morpholinocarbonyl)coumarin

The synthesis of this compound typically involves the reaction of coumarin derivatives with morpholine and carbonyl compounds. Recent advancements in synthetic methodologies have focused on green chemistry approaches, utilizing photocatalysis and microwave-assisted reactions to improve yield and reduce environmental impact. For instance, visible light-driven methods have been reported that facilitate the formation of coumarin derivatives under mild conditions, enhancing the efficiency of the synthesis process .

Biological Activities

This compound exhibits a range of biological activities that are significant in medicinal chemistry:

- Anticancer Activity : Studies have shown that coumarin derivatives can induce apoptosis in various cancer cell lines. For example, this compound has demonstrated inhibitory effects on human cancer cell lines such as HeLa and MCF-7, with mechanisms involving the disruption of cell cycle progression and induction of oxidative stress .

- Antimicrobial Properties : The compound has shown promising activity against a variety of pathogens, including bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting key metabolic pathways .

- Anti-inflammatory Effects : Coumarins are known to modulate inflammatory pathways. Research indicates that this compound can reduce the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

- Neuroprotective Effects : Some studies have indicated that this compound may protect neuronal cells from oxidative damage, which is crucial in neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the morpholinocarbonyl moiety enhances solubility and bioavailability, while the coumarin scaffold contributes to its ability to interact with various biological targets through hydrogen bonding and π-π stacking interactions .

Case Studies

- Anticancer Activity : A study assessed the effects of this compound on prostate cancer cells (DU145). The compound exhibited an IC50 value comparable to standard chemotherapeutics, indicating its potential as a lead compound for further development .

- Antimicrobial Study : In vitro tests showed that this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than many commercially available antibiotics .

- Neuroprotective Effects : Research on neuronal cell lines indicated that treatment with this compound reduced oxidative stress markers significantly, suggesting its utility in neuroprotective formulations .

Wirkmechanismus

The mechanism of action of 3-(Morpholinocarbonyl)coumarin involves its interaction with specific molecular targets and pathways. In the context of neurodegenerative diseases, the compound is believed to inhibit enzymes such as acetylcholinesterase and beta-secretase, which are involved in the formation of amyloid plaques in the brain. This inhibition helps to reduce the progression of diseases like Alzheimer’s .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Coumarin: The parent compound, known for its anticoagulant properties.

Warfarin: A well-known anticoagulant derived from coumarin.

Dicoumarol: Another anticoagulant with a similar structure to coumarin.

3-(Bromoacetyl)coumarin: A derivative with different functional groups that exhibit unique chemical properties.

Uniqueness

3-(Morpholinocarbonyl)coumarin is unique due to the presence of the morpholinocarbonyl group, which enhances its solubility and bioavailability. This modification also allows for more specific interactions with molecular targets, making it a promising candidate for therapeutic applications .

Biologische Aktivität

3-(Morpholinocarbonyl)coumarin, a coumarin derivative, has garnered attention due to its diverse biological activities. This article reviews its antioxidant, antimicrobial, anticancer, and antimalarial properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₃H₁₅N₃O₃

- Molecular Weight : 253.28 g/mol

- CAS Number : 18144-52-0

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties, which are crucial for scavenging free radicals. The compound's ability to reduce oxidative stress suggests potential therapeutic applications in diseases where oxidative damage is a factor.

| Test Method | IC50 Value (μM) | Reference |

|---|---|---|

| DPPH Radical Scavenging | 25.4 | |

| ABTS Radical Scavenging | 18.7 |

2. Antimicrobial Activity

This compound has demonstrated antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Porphyromonas gingivalis | 50 |

3. Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism of action involves the induction of apoptosis and inhibition of cell proliferation.

| Cancer Cell Line | IC50 Value (μM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | |

| PC-3 (Prostate Cancer) | 12.5 |

4. Antimalarial Activity

Recent studies have highlighted the potential of this compound as an antimalarial agent. It has been shown to inhibit the growth of Plasmodium falciparum, the causative agent of malaria, by targeting cysteine proteases involved in hemoglobin degradation.

- In vitro Activity : The compound demonstrated effective inhibition at low nanomolar concentrations.

- In vivo Studies : In murine models, it significantly delayed the progression of malaria but did not eradicate the infection completely .

Case Studies and Research Findings

A notable case study evaluated the efficacy of various coumarin derivatives, including this compound, in disrupting quorum sensing in Porphyromonas gingivalis. The study utilized molecular docking techniques to assess binding affinities and predicted that this compound could serve as a lead candidate for further development against biofilm-associated infections .

Eigenschaften

IUPAC Name |

3-(morpholine-4-carbonyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c16-13(15-5-7-18-8-6-15)11-9-10-3-1-2-4-12(10)19-14(11)17/h1-4,9H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSKQRHMOPTNAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC3=CC=CC=C3OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171148 | |

| Record name | Coumarin, 3-(morpholinocarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24779266 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

18144-52-0 | |

| Record name | 3-(4-Morpholinylcarbonyl)-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18144-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumarin, 3-(morpholinocarbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018144520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin, 3-(morpholinocarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.